molecular formula C29H26FN5O B2531422 1-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-(4-methoxyphenyl)piperazine CAS No. 477240-46-3

1-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-(4-methoxyphenyl)piperazine

Cat. No.: B2531422
CAS No.: 477240-46-3
M. Wt: 479.559
InChI Key: WCWBXSYPODZQFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-(4-methoxyphenyl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic system, and is substituted with fluorophenyl, phenyl, and methoxyphenyl groups, making it a versatile molecule for research and industrial applications.

Mechanism of Action

Target of Action

The primary target of this compound is Protein Kinase B (PKB) , also known as Akt . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . It plays an important role in intracellular signaling pathways regulating growth and survival .

Mode of Action

The compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This results in the inhibition of the downstream signaling pathways regulated by PKB .

Biochemical Pathways

The compound affects the PI3K-PKB signaling pathway . When PKB is inhibited, it can no longer phosphorylate its substrates, including GSK3β, FKHRL1, BAD, and mTOR . This leads to reduced cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

The compound has been identified as a potent and orally bioavailable inhibitor of PKB . Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . The linker group between the piperidine and the lipophilic substituent was varied to overcome this issue, resulting in the identification of 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of PKB .

Result of Action

The inhibition of PKB by the compound leads to the modulation of biomarkers of signaling through PKB in vivo . It also strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses .

Preparation Methods

The synthesis of 1-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-(4-methoxyphenyl)piperazine typically involves multi-step organic reactionsIndustrial production methods may involve optimizing these reactions for higher yields and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl and methoxyphenyl positions, using reagents like sodium hydride or lithium diisopropylamide.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be employed to introduce various substituents.

Scientific Research Applications

1-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-(4-methoxyphenyl)piperazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Compared to other similar compounds, 1-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-(4-methoxyphenyl)piperazine stands out due to its unique combination of substituents and structural features. Similar compounds include:

  • 1-[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-(4-methoxyphenyl)piperazine
  • 1-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-(4-methoxyphenyl)piperazine
  • 1-[7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-(4-methoxyphenyl)piperazine

These compounds share a similar core structure but differ in the substituents attached to the phenyl rings, which can significantly influence their chemical properties and biological activities .

Properties

IUPAC Name

7-(4-fluorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26FN5O/c1-36-25-13-11-23(12-14-25)33-15-17-34(18-16-33)28-27-26(21-5-3-2-4-6-21)19-35(29(27)32-20-31-28)24-9-7-22(30)8-10-24/h2-14,19-20H,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWBXSYPODZQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)F)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.